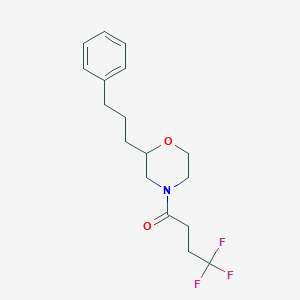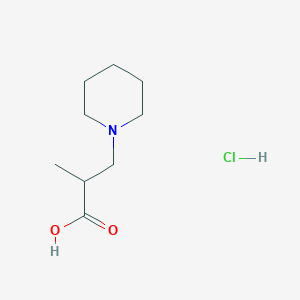![molecular formula C21H19ClN2O3S B6107451 (3-chlorophenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6107451.png)
(3-chlorophenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chlorophenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone, also known as QCM, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase C-related kinase 1 (PRK1), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival.
Mécanisme D'action
(3-chlorophenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone is a selective inhibitor of PRK1, which belongs to the protein kinase C (PKC) family. PRK1 is activated by various extracellular stimuli, including growth factors, cytokines, and stress signals. Once activated, PRK1 phosphorylates its downstream targets, including transcription factors, cytoskeletal proteins, and signaling molecules. By inhibiting PRK1, this compound blocks the phosphorylation of its downstream targets, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activation of Akt and ERK signaling pathways. This compound has also been shown to inhibit the growth of glioblastoma cells and enhance the sensitivity of these cells to radiation therapy. In addition, this compound has been shown to promote neurite outgrowth and enhance synaptic plasticity in neuronal cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
(3-chlorophenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone has several advantages for lab experiments, including its high potency and selectivity for PRK1, its availability in pure form, and its compatibility with various cell lines and animal models. However, this compound has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Orientations Futures
For the use of (3-chlorophenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone in scientific research include investigating the role of PRK1 in other biological processes and developing more potent and selective inhibitors of PRK1.
Méthodes De Synthèse
The synthesis of (3-chlorophenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone involves several steps, including the preparation of 3-chlorobenzoyl chloride, 8-quinolinesulfonyl chloride, and 3-piperidinylmethanol, followed by the coupling of these compounds using triethylamine as a catalyst. The final product is obtained after purification by column chromatography. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for scientific research.
Applications De Recherche Scientifique
(3-chlorophenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone has been extensively used in scientific research to study the function of PRK1 in various biological processes. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been used to investigate the role of PRK1 in neuronal development, synaptic plasticity, and memory formation. In addition, this compound has been used to study the effect of PRK1 inhibition on inflammation and immune responses.
Propriétés
IUPAC Name |
(3-chlorophenyl)-(1-quinolin-8-ylsulfonylpiperidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c22-18-9-1-6-16(13-18)21(25)17-8-4-12-24(14-17)28(26,27)19-10-2-5-15-7-3-11-23-20(15)19/h1-3,5-7,9-11,13,17H,4,8,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWYWWIIVNNVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-cyclohexene-1-carboxamide](/img/structure/B6107368.png)
![3-[(3-bromobenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6107379.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6107382.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride](/img/structure/B6107386.png)
![1-[4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenyl]-2-imidazolidinone](/img/structure/B6107402.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6107408.png)
![N-(2,4-dichlorophenyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6107427.png)
![N-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6107433.png)
![{3-(3-chlorobenzyl)-1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6107436.png)
![2-amino-7-[4-(2-thienyl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6107445.png)


![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide](/img/structure/B6107469.png)
![N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide](/img/structure/B6107470.png)